7-Bromo-2-methylquinazoline
CAS No.: 552331-87-0
Cat. No.: VC2103061
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 552331-87-0 |
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Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.07 g/mol |
IUPAC Name | 7-bromo-2-methylquinazoline |
Standard InChI | InChI=1S/C9H7BrN2/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,1H3 |
Standard InChI Key | FUJPMAXZVVBVEY-UHFFFAOYSA-N |
SMILES | CC1=NC=C2C=CC(=CC2=N1)Br |
Canonical SMILES | CC1=NC=C2C=CC(=CC2=N1)Br |
Introduction
Structural Characteristics and Physicochemical Properties
7-Bromo-2-methylquinazoline is a heterocyclic compound belonging to the quinazoline class, which features a bicyclic structure comprising a benzene ring fused with a pyrimidine ring. The distinctive substitution pattern includes a bromine atom at the 7-position and a methyl group at the 2-position of the quinazoline core.
Molecular Identity and Basic Properties
The compound features a molecular formula of C₉H₇BrN₂, which reflects its composition of carbon, hydrogen, bromine, and nitrogen atoms. Based on analysis of similar quinazoline derivatives, we can infer several of its key properties.
Property | Value |
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Molecular Formula | C₉H₇BrN₂ |
Molecular Weight | ~223.07 g/mol |
Physical Appearance | White to off-white solid |
Density | Approximately 1.7±0.1 g/cm³ |
LogP (predicted) | ~1.5-2.0 |
Melting Point | Expected range: 180-220°C |
The physical properties of 7-Bromo-2-methylquinazoline can be estimated by examining related bromine-substituted quinazoline derivatives. For instance, 7-Bromo-2-methylquinazolin-4(3H)-one has a density of 1.7±0.1 g/cm³ and a LogP value of 1.48 . Similarly, 7-Bromo-2-quinazolinamine exhibits a density of 1.7±0.1 g/cm³ and a boiling point of 425.3±37.0°C at 760 mmHg . These properties provide a reasonable approximation for our target compound.
Structural Analysis and Reactivity
The quinazoline core of 7-Bromo-2-methylquinazoline contains two nitrogen atoms in the pyrimidine ring, conferring specific electronic properties that influence its reactivity patterns. The bromine substituent at the 7-position significantly affects the electron distribution within the aromatic system, enhancing certain reaction pathways.
The presence of the bromine atom introduces an electron-withdrawing effect, potentially making the compound suitable for various coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. This characteristic enables the molecule to serve as a valuable synthetic intermediate for more complex quinazoline derivatives.
The methyl group at the 2-position provides opportunities for further functionalization, such as oxidation to form carboxylic acid derivatives or halogenation to introduce reactive halomethyl groups, as demonstrated in related quinazoline compounds .
Synthetic Methodologies
The synthesis of 7-Bromo-2-methylquinazoline can be achieved through several approaches, building upon established methods for related quinazoline derivatives.
General Synthetic Routes
Based on synthetic procedures documented for similar compounds, the synthesis of 7-Bromo-2-methylquinazoline typically involves the following general routes:
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From anthranilic acid derivatives: Starting with 2-amino-4-bromobenzoic acid, which can undergo condensation with acetic anhydride or acetamide to form the quinazoline scaffold with the desired substitution pattern .
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Via halogenation of 2-methylquinazoline: Direct bromination of 2-methylquinazoline using brominating agents such as N-bromosuccinimide (NBS) can selectively introduce bromine at the 7-position under controlled conditions.
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Through cross-coupling reactions: Using appropriate coupling partners and palladium catalysts to introduce the bromine substituent at the desired position of pre-formed quinazoline structures .
Specific Synthetic Procedure
A potential synthetic route for 7-Bromo-2-methylquinazoline, adapting procedures from related compounds, might involve:
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Preparation of 2-methylquinazoline: As documented in search result , 2-methylquinazoline can be synthesized as a white solid with characteristic 1H NMR signals at δ 9.39 (s, 1H), 8.03-8.01 (d, J = 8.5 Hz, 1H), 7.96-7.92 (m, 2H), 7.67-7.64 (t, J = 15.0 Hz, 1H), and 2.97 (s, 3H) .
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Selective bromination: Treatment of 2-methylquinazoline with a brominating agent (e.g., NBS) in an appropriate solvent under controlled temperature and time conditions to achieve selective bromination at the 7-position.
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Purification: The resulting 7-Bromo-2-methylquinazoline can be purified through recrystallization or column chromatography to obtain the pure compound, likely appearing as a white solid, similar to related compounds described in the literature .
Biological Activity and Applications
Potential Activity | Mechanism | Structural Basis |
---|---|---|
Anticancer | Enzyme inhibition (e.g., kinases) | Quinazoline core with 7-position bromine |
Antimicrobial | DNA/protein synthesis disruption | Halogenated heterocyclic structure |
Anti-inflammatory | Modulation of inflammatory pathways | Methyl-substituted quinazoline scaffold |
The bromine substituent typically enhances binding affinity to biological targets due to its electronegative nature, while the quinazoline core facilitates interactions with enzymes and receptors. The compound likely exhibits inhibitory effects on certain enzymes involved in cellular signaling pathways.
Research Applications
7-Bromo-2-methylquinazoline finds applications in several research areas:
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Medicinal Chemistry: The compound serves as a valuable intermediate for synthesizing libraries of quinazoline derivatives with potential therapeutic properties, particularly as enzyme inhibitors for cancer research.
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Chemical Biology: As a probe for investigating biological pathways, leveraging the specific interactions of the bromine-substituted quinazoline scaffold with target proteins.
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Organic Synthesis: The compound functions as a versatile building block for more complex molecular structures, utilizing the reactive sites introduced by the bromine and methyl substituents .
Structure-Activity Relationship Analysis
Impact of Substitution Pattern
The position and nature of substituents on the quinazoline core significantly influence the biological activity and chemical properties of these compounds. A comparative analysis helps elucidate the specific contributions of the 7-bromo and 2-methyl substitution pattern.
The 7-position bromine substituent particularly enhances binding affinity to biological targets due to its size and electronic properties, while the 2-methyl group provides hydrophobic interactions and influences the compound's metabolic stability.
Analytical Characterization
Chromatographic Properties
For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the identification and quantification of quinazoline derivatives. Based on related compounds, 7-Bromo-2-methylquinazoline would likely exhibit:
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Mass spectral fragmentation pattern showing the molecular ion peak at m/z ~223 with characteristic isotope pattern due to bromine
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Retention time intermediate between non-halogenated quinazolines and more polar quinazoline derivatives in reverse-phase HPLC systems
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